molecular formula C10H14N4O2 B12542469 (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine CAS No. 863713-30-8

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine

Cat. No.: B12542469
CAS No.: 863713-30-8
M. Wt: 222.24 g/mol
InChI Key: JRVIFHPFNSWJLO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 3-nitropyridine with 3-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is unique due to its combination of a piperazine ring, a methyl group, and a nitropyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

863713-30-8

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

(3R)-3-methyl-1-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1

InChI Key

JRVIFHPFNSWJLO-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.